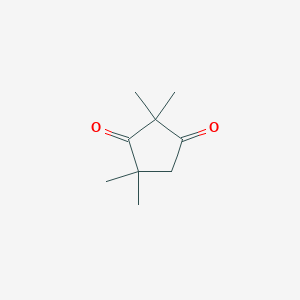
2,2,4,4-Tetramethylcyclopentane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4,4-Tetramethylcyclopentane-1,3-dione is an organic compound with the molecular formula C9H14O2. It is a cyclic diketone characterized by the presence of four methyl groups attached to the cyclopentane ring. This compound is known for its stability and unique chemical properties, making it a valuable substance in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2,4,4-Tetramethylcyclopentane-1,3-dione can be synthesized through several methods. One common approach involves the oxidation of tetramethylcyclopentane. This process typically uses oxidizing agents such as hydrogen peroxide or sodium hypochlorite under controlled conditions to achieve the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic oxidation of tetramethylcyclopentane using oxygen or air in the presence of a suitable catalyst. This method is favored for its efficiency and scalability, allowing for the large-scale production of the compound .
Chemical Reactions Analysis
Types of Reactions
2,2,4,4-Tetramethylcyclopentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex diketones or carboxylic acids.
Reduction: Reduction reactions can convert the diketone into corresponding alcohols.
Substitution: The methyl groups on the cyclopentane ring can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, sodium hypochlorite.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), electrophiles.
Major Products Formed
Oxidation: Formation of carboxylic acids or more complex diketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2,2,4,4-Tetramethylcyclopentane-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2,4,4-Tetramethylcyclopentane-1,3-dione involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit specific enzymes by forming stable complexes, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,2,4,4-Tetramethylcyclobutane-1,3-dione: Another cyclic diketone with similar structural features but different reactivity.
2,2,4,4-Tetramethylcyclohexane-1,3-dione: A larger ring structure with distinct chemical properties.
2,2,4,4-Tetramethylcyclopentane-1,3-diol: A related compound with hydroxyl groups instead of carbonyl groups.
Uniqueness
2,2,4,4-Tetramethylcyclopentane-1,3-dione is unique due to its specific ring size and the presence of four methyl groups, which confer distinct steric and electronic properties. These features make it particularly stable and versatile for various chemical reactions and applications .
Properties
CAS No. |
31934-42-6 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
2,2,4,4-tetramethylcyclopentane-1,3-dione |
InChI |
InChI=1S/C9H14O2/c1-8(2)5-6(10)9(3,4)7(8)11/h5H2,1-4H3 |
InChI Key |
UJWKZMAOPDRNBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C(C1=O)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



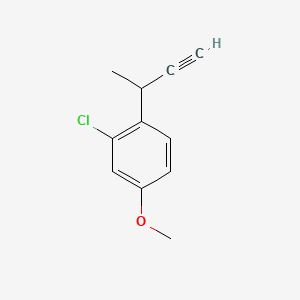

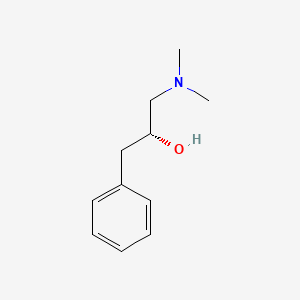
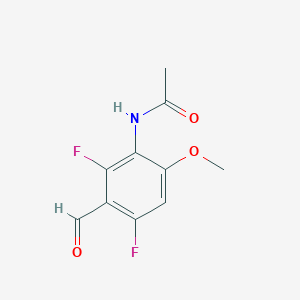
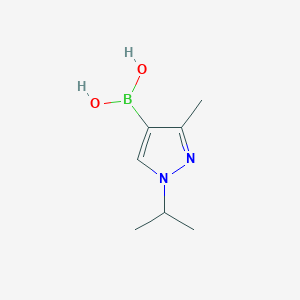
![tert-butyl N-[(3-hydroxypyridin-4-yl)methyl]carbamate](/img/structure/B13454079.png)
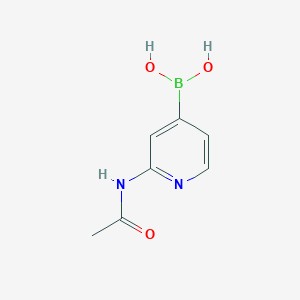
![{5-Ethyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol](/img/structure/B13454089.png)
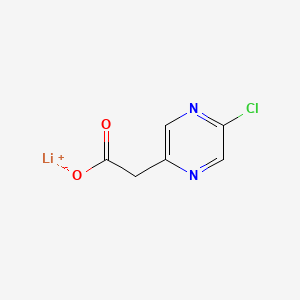
![{5-[3-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.1]heptan-1-yl}methanol](/img/structure/B13454095.png)
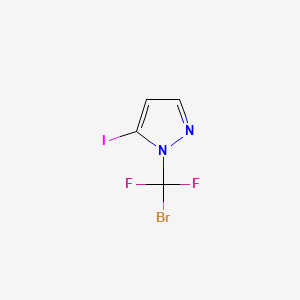
![N-{4-[4-(2,4-difluorophenoxy)piperidin-1-yl]-2-methylpyrimidin-5-yl}-2-methoxypyridine-3-carboxamide](/img/structure/B13454103.png)

